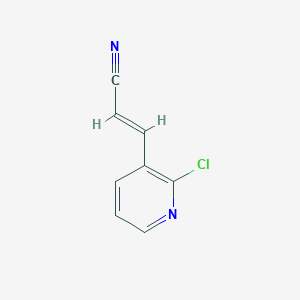
(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile is a chemical compound that has garnered attention due to its potential applications in various fields. This compound is characterized by the presence of a chloropyridine ring attached to a prop-2-enenitrile group, existing as an E/Z mixture.
Aplicaciones Científicas De Investigación
(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2-chloropyridine with acrylonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the E/Z mixture.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyridines.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group may also play a role in binding to active sites of enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromopyridin-3-yl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
3-(2-Fluoropyridin-3-yl)prop-2-enenitrile: Contains a fluorine atom instead of chlorine.
3-(2-Methylpyridin-3-yl)prop-2-enenitrile: Has a methyl group instead of chlorine.
Uniqueness
(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The E/Z mixture also adds to its complexity and potential for diverse applications.
Propiedades
IUPAC Name |
(E)-3-(2-chloropyridin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPQUCIVQDKCW-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)
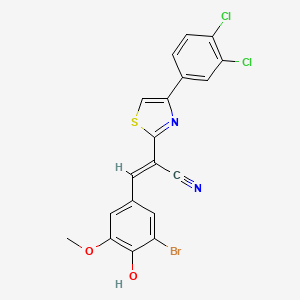
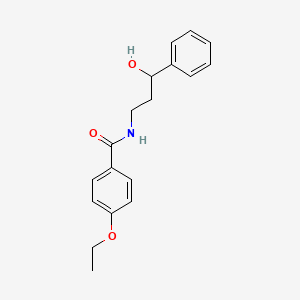
![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)


![N-[2-Hydroxy-2-(3-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2396014.png)
![2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2396016.png)
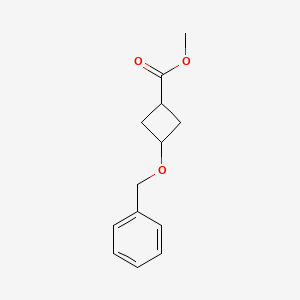
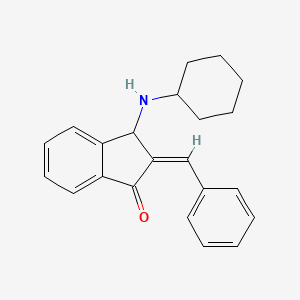

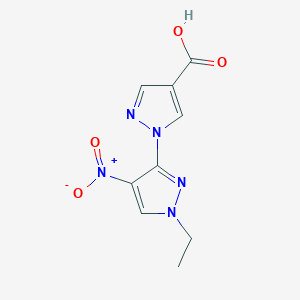
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)

